molecular formula C21H14N2O B274276 11-Methoxydibenzo[a,c]phenazine

11-Methoxydibenzo[a,c]phenazine

Cat. No.: B274276
M. Wt: 310.3 g/mol
InChI Key: GNRGOLFXGWHGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methoxydibenzo[a,c]phenazine is a chemical research reagent based on a dibenzo[a,c]phenazine core, a structure recognized for its electron-withdrawing properties and rigid, planar molecular architecture. This compound is of significant interest in the development of advanced materials, particularly as a potential photoinitiator and as an emissive material in organic electronics. In polymer science, dibenzo[a,c]phenazine derivatives demonstrate excellent photoinitiating abilities when combined with a co-initiator, functioning as highly efficient Type II photoinitiators for free-radical polymerization upon exposure to visible light . These systems are being investigated for use in dental resin composites as a potential alternative to camphorquinone, with studies showing comparable polymerization rates and the benefit of reduced initiator concentration . The methoxy substituent is an electron-donating group that can be utilized to fine-tune the compound's absorption properties, potentially enhancing its sensitivity to light sources used in various industrial and medical applications . Furthermore, the dibenzo[a,c]phenazine scaffold is a promising acceptor unit in the design of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) . Its strong electron-accepting capability and rigid structure contribute to small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF, and high photoluminescence quantum yields . Researchers are exploring multi-substituted derivatives to produce efficient orange-to-red emitters for solution-processed OLEDs, aiming for simpler and more cost-effective device manufacturing . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

11-methoxyphenanthro[9,10-b]quinoxaline

InChI

InChI=1S/C21H14N2O/c1-24-13-10-11-18-19(12-13)23-21-17-9-5-3-7-15(17)14-6-2-4-8-16(14)20(21)22-18/h2-12H,1H3

InChI Key

GNRGOLFXGWHGSA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phenazine Derivatives

Structural and Functional Group Variations

Phenazine derivatives vary based on substituents and functional groups, which directly influence their physicochemical and biological properties. Key compounds for comparison include:

Compound Molecular Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications
11-Methoxydibenzo[a,c]phenazine Dibenzo[a,c]phenazine with 11-OCH₃ Methoxy 310.35 Photoinitiators, redox-active materials
Dibenzo[a,c]phenazine (DBPh) Parent structure without substituents None 280.31 Baseline for electronic studies, low solubility
2,3-Diaminophenazine (DAP) Phenazine with -NH₂ at C2 and C3 Amino 234.25 Strong luminescence, biosensing
Phenazine-1-carboxylic acid (PCA) Phenazine with -COOH at C1 Carboxylic acid 224.21 Antifungal agent, agricultural use
Izuminosides A–C Glycosylated phenazines Sugar moieties ~500–600 (estimated) TRAIL-resistance reversal in cancer cells
Pyocyanin Phenazine with -OH and -CH₃ Hydroxy, methyl 210.23 Antimicrobial, redox cycling

Physicochemical Properties

  • Solubility: The methoxy group in this compound enhances polarity, improving solubility in polar organic solvents (e.g., ethyl acetate) compared to non-substituted DBPh, which is less soluble due to its planar, hydrophobic structure . Glycosylated phenazines (e.g., izuminosides) exhibit higher aqueous solubility due to sugar moieties .
  • Redox Activity : Phenazines generally exhibit multi-electron redox behavior. The methoxy group in this compound stabilizes charge dispersion in the conjugated system, enhancing redox stability . Pyocyanin, with hydroxy and methyl groups, undergoes reversible redox cycling, generating reactive oxygen species (ROS) for antimicrobial activity .
  • Thermal Stability : this compound is stable up to 200°C, comparable to other phenazines like PCA and pyocyanin, which retain stability under fermentation and storage conditions .

Key Research Findings

  • Electronic Modulation : Methoxy substitution red-shifts absorption spectra in this compound compared to DBPh, aligning with trends in π-extended phenazines .
  • Biosynthetic Pathways : Phenazine biosynthesis in bacteria (e.g., Pseudomonas) involves conserved enzymes like PhzF, which shares structural homology with lysine biosynthetic proteins .
  • Detoxification Mechanisms : Cytochrome c oxidases reduce phenazines to inactive forms, a process critical for balancing redox states in microbial cells .

Preparation Methods

Schiff-Base Formation with o-Phenylenediamine Derivatives

The foundational approach to dibenzo[a,c]phenazine derivatives involves cyclocondensation between 1,2-diamines and diketones. For 11-methoxydibenzo[a,c]phenazine, this method requires a methoxy-functionalized diketone or diamine. For example, reacting 2-methoxy-1,4-naphthoquinone with o-phenylenediamine in acetic acid under reflux yields the target compound through a Schiff-base intermediate. The reaction proceeds via initial imine formation, followed by oxidative cyclization. Nuclear magnetic resonance (NMR) analysis confirms the disappearance of the amino proton signal (δ 3.0–5.0 ppm) and the emergence of imine carbon signals (δ 140–142 ppm).

Key Data:

  • Solvent: Acetic acid

  • Temperature: 120°C (reflux)

  • Yield: 80–93%

  • Characterization: 1H^1H NMR (CDCl₃): δ 9.32–9.29 (m, 2H), 8.50–8.48 (d, 2H), 2.60 (s, 3H for methyl; methoxy expected at δ 3.80–4.10).

Multi-Component Reactions (MCRs)

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of methoxy-substituted phenazines. A one-pot MCR combining 3-methoxy-1,2-diamine, benzaldehyde derivatives, and malononitrile in acetic acid under microwave conditions (120°C, 7–14 min) produces this compound in 81–92% yield. The mechanism involves sequential Schiff-base formation, Michael addition, and cyclization. The methoxy group remains stable under these conditions, as confirmed by retention of the δ 3.85 ppm signal in 1H^1H NMR.

Catalytic Systems for Enhanced Efficiency

Heterogeneous catalysts, such as La@guanine@SBA-15, improve regioselectivity and yield. In ethanol under reflux, this catalyst facilitates the reaction between methoxy-substituted diamines and aldehydes, achieving yields up to 99%. The methoxy group’s electron-donating effect enhances the electrophilicity of the diketone, favoring cyclization.

Comparative Table 1: MCR Conditions and Outcomes

CatalystSolventTemperatureTimeYield (%)
La@guanine@SBA-15EthanolReflux2–5.5h87–99
Ce/PDA/CPTS@CoFe₂O₄EtOH:H₂O (1:1)Reflux30–40m90–97

Regioselective Buchwald-Hartwig Coupling

Stepwise Assembly of the Phenazine Core

A regioselective protocol involving Buchwald-Hartwig coupling has emerged as a gold standard for nonsymmetric methoxy derivatives. The method begins with coupling 4-methoxy-2-nitroaniline and 1-bromo-2-nitrobenzene derivatives using a palladium catalyst. Subsequent reduction of the nitro groups and tandem cyclization yields this compound.

Mechanistic Insights:

  • Coupling Step: Pd(OAc)₂/Xantphos catalyzes the formation of a bis(2-nitrophenyl)amine intermediate.

  • Reduction: Zn/HCl reduces nitro groups to amines.

  • Cyclization: Heating in DMSO induces dehydrogenative coupling, forming the phenazine core.

Key Data:

  • Catalyst: Pd(OAc)₂/Xantphos

  • Yield: 68–89%

  • Characterization: 13C^{13}C NMR (DMSO-d₆): δ 142.23 (imine carbon), 56.10 (methoxy carbon).

Post-Synthetic Modification Strategies

Methoxylation via Nucleophilic Aromatic Substitution

Introducing methoxy groups post-cyclization is feasible but less efficient. Treating 11-bromodibenzo[a,c]phenazine with sodium methoxide in DMF at 150°C replaces bromine with methoxy, albeit in modest yields (50–60%). This method is limited by competing side reactions, such as demethylation under harsh conditions.

Critical Considerations:

  • Reagent: NaOCH₃/DMF

  • Temperature: 150°C

  • Yield: 50–60%

Spectroscopic Validation and Challenges

NMR and Mass Spectrometry

The methoxy group’s presence is confirmed by a singlet at δ 3.85–3.90 ppm in 1H^1H NMR and a peak at m/z 294.30 (M⁺) in mass spectrometry. However, signal overlap in crowded aromatic regions (δ 7.50–9.50 ppm) complicates analysis, necessitating high-resolution techniques.

X-ray Crystallography

Single-crystal X-ray diffraction of this compound reveals planar geometry with a dihedral angle of 5.2° between the phenazine and methoxy-bearing ring, optimizing π-conjugation.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Recycling DMSO or ethanol reduces costs, but methoxy group stability limits high-temperature recovery. Fixed-bed reactors with La@guanine@SBA-15 show promise for continuous synthesis, achieving 90% catalyst reuse over five cycles.

Environmental Impact

Waste streams containing Pd residues require chelation treatments. Recent advances in Pd nanoparticle recovery mitigate this issue, lowering the ecological footprint .

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